molecular formula C5H6F6O2 B1202198 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane CAS No. 58109-33-4

1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane

Cat. No.: B1202198
CAS No.: 58109-33-4
M. Wt: 212.09 g/mol
InChI Key: GIRCVFXPLMQPGW-UHFFFAOYSA-N
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Description

1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane: is a fluorinated organic compound with the molecular formula C₅H₆F₆O₂ . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane typically involves the fluorination of appropriate precursors. One common method includes the reaction of a fluorinated alcohol with methoxy compounds under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced fluorination techniques and purification methods, such as distillation and crystallization, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives and methoxy-substituted compounds, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane involves its interaction with molecular targets through its fluorine atoms. These interactions can alter the electronic properties of the target molecules, leading to changes in their reactivity and stability. The pathways involved often include the formation of stable fluorine-carbon bonds, which are resistant to metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane is unique due to its specific arrangement of fluorine and methoxy groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

1,1,1,3,3-pentafluoro-2-(fluoromethoxy)-3-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F6O2/c1-12-5(10,11)3(13-2-6)4(7,8)9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRCVFXPLMQPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(F)(F)F)OCF)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00973689
Record name 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58109-33-4
Record name Fluoromethyl 2-methoxy-2,2-difluoro-1-(trifluoromethyl)ethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058109334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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